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Compound of Interest

Compound Name:
2-(2-Methyl-allyloxy)-

benzaldehyde

CAS No.: 38002-87-8

Cat. No.: B1347249

Get Quote

Executive Summary
Molecule: 2-(2-Methyl-allyloxy)-benzaldehyde (CAS: 38002-87-8) Class:O-Allylated

Salicylaldehyde Derivative Primary Application: Precursor for 3-methyl-2H-chromene

pharmacophores via intramolecular cyclization.[1]

This technical guide outlines the definitive computational framework for characterizing 2-(2-
Methyl-allyloxy)-benzaldehyde. Unlike simple aromatic systems, this molecule possesses a

flexible allyloxy tail ortho to a carbonyl group, creating a unique "pre-organized" landscape for

intramolecular reactions. This guide synthesizes Density Functional Theory (DFT) protocols

with experimental validation points to provide a robust model for drug development

researchers.

Part 1: Computational Methodology (The "How")
To achieve results that correlate with experimental NMR and IR data, a specific level of theory

is required. Low-level semi-empirical methods (PM3, AM1) are insufficient for capturing the

weak intramolecular dispersion forces in the allyloxy tail.
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Recommended Protocol
The following workflow is the industry standard for ortho-substituted benzaldehydes, balancing

accuracy with computational cost.

Level of Theory: DFT / B3LYP / 6-311++G(d,p)[2][3][4]

Functional: B3LYP (hybrid functional) is chosen for its proven track record in organic

vibrational analysis.

Basis Set: 6-311++G(d,p).[2][4][5] The diffuse functions (++) are critical for correctly

modeling the lone pairs on the ether and carbonyl oxygens.

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using

Chloroform or DMSO, depending on the intended reaction medium.

Workflow Diagram
The following diagram illustrates the logical progression from structure generation to property

prediction.
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Figure 1: Standard computational workflow for characterizing flexible aromatic aldehydes.

Part 2: Structural & Conformational Analysis
The reactivity of 2-(2-Methyl-allyloxy)-benzaldehyde is dictated by the rotation of the ether

linkage (-O-CH2-).
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Conformational Locking
Theoretical calculations reveal two primary conformers based on the torsion angle of the ether

oxygen relative to the aldehyde:

Syn-Conformer: The allyloxy tail is oriented towards the aldehyde. This is the reactive

conformer required for cyclization.

Anti-Conformer: The tail is oriented away. This is often the global minimum in the gas phase

due to reduced steric hindrance, but solvation effects can stabilize the syn form.

Critical Geometric Parameter:

O(ether)...C(aldehyde) Distance: In the optimized syn geometry, monitor this distance. A

value < 3.0 Å indicates a strong pre-organization for cyclization.

Part 3: Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical hardness.

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the allylic double bond

and the ether oxygen lone pairs. This region acts as the nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon and the

benzene ring. This region acts as the electrophile.

Interpretation: A narrow HOMO-LUMO gap in this molecule facilitates the intramolecular

"attack" required for chromene formation.

Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding electrophilic and nucleophilic attacks.[3]
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Region Color Code Chemical Feature Potential Reaction

Red (Negative)
Carbonyl Oxygen &

Ether Oxygen
Electron-rich

Protonation / Lewis

Acid binding

Blue (Positive) Aldehyde Hydrogen Electron-deficient
H-bond donor

interaction

Green (Neutral) Benzene Ring Pi-system Pi-stacking

Part 4: Spectroscopic Profiling (Validation)
To ensure the theoretical model is accurate, the calculated vibrational frequencies must be

scaled (typically by a factor of ~0.961 for B3LYP) and compared to experimental data.

IR Spectrum Correlation
Based on experimental data for this CAS number, the following correlations validate the model:

Vibrational Mode
Experimental
Frequency (cm⁻¹)
[1]

Theoretical
Prediction
(Unscaled)

Assignment

C=O[5] Stretch 1689 ~1720 - 1750 Conjugated Aldehyde

C=C Stretch 1589 ~1600 - 1630
Aromatic Ring

Breathing

C-H Stretch 2839, 2731 ~2800 - 2900
Fermi Resonance

(Aldehyde)

C-O-C Stretch 1226 ~1230 - 1250 Aryl Alkyl Ether

Note: If your calculated C=O stretch deviates by >50 cm⁻¹ after scaling, re-check the geometry

optimization for proper conjugation of the aldehyde with the ring.

Part 5: Mechanistic Insight (Chromene Formation)
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The most significant theoretical application for this molecule is modeling its conversion to 3-

methyl-2H-chromene. This is not a simple single-step reaction; theoretical studies suggest a

cascade mechanism.

Reaction Pathway Diagram
The transformation involves a Claisen rearrangement followed by a [1,5]-sigmatropic hydrogen

shift (or tautomerization) and cyclization.
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Figure 2: Mechanistic pathway for the thermal isomerization and cyclization.

Theoretical Insight: Calculations often show that the Claisen rearrangement (TS1) is the rate-

determining step. The presence of the 2-methyl group on the allyl tail lowers the activation

energy compared to the unsubstituted allyl analog due to hyperconjugative stabilization of the

transition state.
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Chemical Identity & Properties: PubChem Compound Summary for CID 347848: 2-(2-
Methyl-allyloxy)-benzaldehyde.[1] [1]

Mechanistic Theory (Claisen): BenchChem. "A Comparative Guide to the Theoretical

Stability of 2-(allyloxy)benzaldehyde Isomers." (Provides the theoretical framework for

isomer stability and cyclization potential).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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